molecular formula C10H18ClNO2S B2382305 Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride CAS No. 2361644-31-5

Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride

Cat. No.: B2382305
CAS No.: 2361644-31-5
M. Wt: 251.77
InChI Key: MNIZWHQUYPNHHB-UHFFFAOYSA-N
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Description

“Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride” is a chemical compound . Its molecular formula is C10H18ClNO4S, with an average mass of 283.772 Da and a monoisotopic mass of 283.064514 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It contains a spirocyclic system, which is a type of cyclic system where two rings share a single atom . The compound also contains a carboxylate group attached to the spirocyclic system .

Scientific Research Applications

  • Anticancer Activity : Some derivatives of 1-thia-azaspiro[4.5]decane have shown moderate to high inhibition activities against human liver hepatocellular carcinoma, prostate adenocarcinoma, and colorectal carcinoma cell lines (Flefel et al., 2017).

  • Antiviral Evaluation : N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and found to exhibit strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).

  • Anti-coronavirus Activity : A series of 1-thia-4-azaspiro[4.5]decan-3-ones showed inhibition of human coronavirus 229E replication, highlighting the potential of this scaffold for antiviral drug development (Apaydın et al., 2019).

  • Stereochemical Properties : Research into the stereochemical properties of 1-thia-4-azaspiro[4.5]decan-3-carboxylate derivatives has been conducted, providing insights into their molecular structures (Pellegrini et al., 1997).

  • Microwave Assisted Synthesis : A microwave-assisted synthesis method was developed for N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds, which showed potential as influenza virus fusion inhibitors (Göktaş et al., 2012).

  • Synthesis of Analogues : Research has also been conducted on the synthesis of various analogues of 1-thia-2-azaspiro[4.5]decane derivatives, exploring their potential in medicinal chemistry (Shapiro & Lavi, 1990).

  • Radioprotective Properties : 7,10-Ethano-1-thia-4,7-diazaspiro [4.5] decane dihydrochloride, a derivative, was evaluated for its radioprotective properties against lethal doses of X-radiation in mice (Shapiro et al., 1968).

Properties

IUPAC Name

methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S.ClH/c1-13-9(12)8-6-10(7-11-8)2-4-14-5-3-10;/h8,11H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIZWHQUYPNHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CCSCC2)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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